2,5-Dimethylbenzamide

Vue d'ensemble

Description

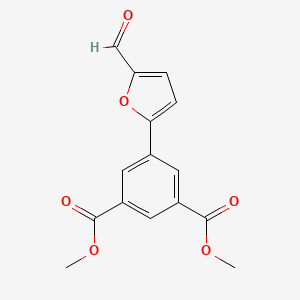

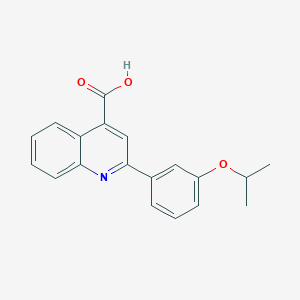

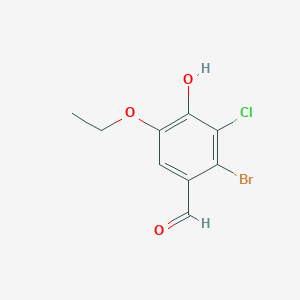

2,5-Dimethylbenzamide is a chemical compound that is structurally characterized by the presence of two methyl groups attached to the benzene ring at the 2nd and 5th positions, respectively, and an amide functional group attached to the benzene ring. While the provided papers do not directly discuss 2,5-Dimethylbenzamide, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of 2,5-Dimethylbenzamide.

Synthesis Analysis

The synthesis of compounds closely related to 2,5-Dimethylbenzamide involves several steps, including chlorination, oxidation, and ammonolysis. For instance, 2-amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin with an overall yield of 62% and a purity of 99.6% through a series of reactions optimized for temperature and reagent ratios . Similarly, 3,5-Dimethylbenzamide was prepared by oxidizing mesitylene, followed by chloridization and reaction with freezing ammonia, yielding a 38.3% overall yield . These methods suggest possible routes for synthesizing 2,5-Dimethylbenzamide, albeit with necessary modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,5-Dimethylbenzamide has been characterized using various spectroscopic techniques. For example, 2-amino-4,5-dimethylbenzoic acid was characterized by Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR), which are essential tools for confirming the structure of organic compounds . These techniques could also be applied to analyze the molecular structure of 2,5-Dimethylbenzamide.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to 2,5-Dimethylbenzamide can be complex. For instance, the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes oxygen-inhibited enzymatic reduction, with the nitro groups being reduced to amines or hydroxylamines . This indicates that nitro-substituted benzamides can participate in redox reactions, which may also be relevant for the reactivity of 2,5-Dimethylbenzamide under certain conditions.

Physical and Chemical Properties Analysis

The physical properties such as melting points can be determined through synthesis studies; for example, 3,5-Dimethylbenzamide has a melting point range of 131-133 degrees Celsius . The chemical properties, including reactivity and stability, can be inferred from related compounds. The reductive chemistry of benzamide derivatives shows that the presence of electron-withdrawing or electron-donating groups significantly affects the molecule's reactivity . These insights can be extrapolated to predict the behavior of 2,5-Dimethylbenzamide in various chemical environments.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Methods : Various synthesis methods for derivatives of dimethylbenzamide have been explored. For instance, the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin involved chlorination, oxidation, and ammonolysis, achieving a high overall yield and purity (Zhang Zho, 2014). Additionally, improvements in the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide have been reported, utilizing alternative chemicals to enhance yield and understand reaction influences (Lin Xue, 2013).

Chemical Reactions and Properties : Research has delved into the various chemical reactions and properties of N,N-dimethylbenzamides. For example, studies on the microsomal demethylation of these compounds provided insights into metabolic pathways and kinetic effects (L. Constantino, E. Rosa, J. Iley, 1992). Other studies examined the reactions of N,N-dimethylbenzamide derivatives with different compounds, exploring complex chemical interactions and potential applications (T. Mukaiyama, Tatsuaki Yamaguchi, 1966).

Metabolism and Pharmacokinetics

- Metabolism Insights : The metabolism of dimethylbenzamide derivatives has been a subject of research, providing valuable insights into pharmacokinetics and pharmacodynamics. For instance, the metabolism of N,N-dimethylbenzamides in rat liver microsomes reveals interesting aspects of drug metabolism and potential therapeutic applications [(J. Maurizis, J. Madelmont, M. Rapp, C. Marijnen, M. Cerf, J. Gillardin, F. Lepage, A. Veyre, 1997)](https://consensus.app/papers/disposition-metabolism-26dimethylbenzamide-maurizis/b6dff1c44901544cad0d92a366f26798/?utm_source=chatgpt).

Spectroscopy and Molecular Structure

- Spectroscopic Analysis : Studies in spectroscopy, such as infrared spectral studies of N,N-dimethylbenzamide, offer crucial data on the molecular structure and behavior of these compounds in different environments. Such research assists in understanding the hydration of these molecules and their interactions with solvents (Mitsue. Kobayashi, R. Matsushita, 1990).

Application in Imaging and Diagnosis

- Imaging Agent Development : The synthesis and development of imaging agents, such as N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, demonstrate the potential of dimethylbenzamide derivatives in medical imaging and diagnostics. This research highlights the usefulness of these compounds in developing new tools for medical imaging, particularly in PET imaging (G. G. Shiue, P. Fang, C. Shiue, 2003).

Chemical Modifications and Utility

- Chemical Utility : Research into the chemical oxidation and modification of dimethylbenzamide derivatives, like the anticonvulsant N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, provides insights into the chemical versatility of these compounds and their potential applications in various fields, including pharmaceutical development (S. Adolphe-Pierre, S. Ménager, F. Tombret, P. Vérité, F. Lepage, O. Lafont, 1998).

Safety and Hazards

2,5-Dimethylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2,5-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEASVSGVVOTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358940 | |

| Record name | 2,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylbenzamide | |

CAS RN |

5692-34-2 | |

| Record name | 2,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N,N-Diethyl-2,5-Dimethylbenzamide compare to DEET in terms of repelling Aedes aegypti mosquitoes?

A: Research indicates that while N,N-Diethyl-2,5-Dimethylbenzamide demonstrates repellent properties against Aedes aegypti, it is less effective than DEET. A study directly comparing the two compounds found that a 50% solution of N,N-Diethyl-2,5-Dimethylbenzamide provided approximately half the protection time against mosquito bites compared to a 25% solution of DEET. [] This suggests that DEET remains a more potent option for repelling these specific mosquitoes.

Q2: Are there any other promising repellent compounds identified in the research that rival the efficacy of DEET?

A: While none of the tested compounds surpassed DEET in terms of effectiveness, Dibutyl-2-hexyl-1,3-dioxolane-4,5-dicarboxylate showed comparable results. When applied as a 50% solution, this compound provided a similar level of protection against Aedes aegypti bites as a 25% DEET solution. [] This highlights the potential of Dibutyl-2-hexyl-1,3-dioxolane-4,5-dicarboxylate as a potential alternative repellent deserving further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B1331766.png)

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)